[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester
Description
Properties
IUPAC Name |
diethyl 1,2,4-thiadiazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-3-13-7(11)5-9-6(15-10-5)8(12)14-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCCMEKKFNOIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC(=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis ofthiadiazole-3,5-dicarboxylic acid diethyl ester typically proceeds via the following key steps:
- Preparation of the parent dicarboxylic acid or its derivatives.
- Selective esterification to form diethyl esters.
- Thermal or chemical decarboxylation steps to achieve the desired substitution pattern on the thiadiazole ring.
Preparation of 1,2,4-Thiadiazole Core and Dicarboxylic Acid Precursors
Although much literature focuses on 1,2,5-thiadiazole derivatives, the preparation of 1,2,4-thiadiazole analogs follows similar principles. The core heterocycle is often constructed through cyclization reactions involving sulfur and nitrogen sources with appropriate dicarbonitrile or dicarboxylic acid precursors.
One common approach involves the oxidation of precursors such as diaminomaleonitrile (DAMN) with reagents like thionyl chloride (SOCl2) to form dicyano-thiadiazoles, which upon hydrolysis yield dicarboxylic acid derivatives. For example, 3,4-dicyano-1,2,5-thiadiazole can be prepared by reacting DAMN with SOCl2 under controlled temperature conditions (40°C to boiling point of SOCl2), followed by saponification to yield the dicarboxylic acid salt intermediates.
Esterification to Form Diethyl Esters
The conversion of 1,2,4-thiadiazole-3,5-dicarboxylic acid to its diethyl ester is typically achieved via esterification reactions. The free acid is treated with an alcoholic hydrogen halide, such as ethanolic hydrogen chloride, to yield the corresponding ethyl ester. This method is favored for its simplicity and high yield.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 1,2,4-Thiadiazole-3,5-dicarboxylic acid + EtOH + HCl (ethanolic) | Formation of diethyl ester via acid-catalyzed esterification |
The reaction is generally carried out under reflux conditions to ensure complete esterification. The resulting diethyl ester can be isolated by crystallization or distillation depending on its physical properties.
Thermal Decarboxylation and Selective Monoester Formation
Thermal decarboxylation is a critical step in the preparation of substituted thiadiazole esters. Heating the dicarboxylic acid or its diester derivatives at controlled temperatures (typically 120-200°C) results in the loss of one or both carboxyl groups as carbon dioxide, enabling selective formation of monoesters or fully substituted esters.
For example, controlled heating of 1,2,5-thiadiazole-3,4-dicarboxylic acid monoesters at 120-145°C results in selective decarboxylation to the corresponding monoesters. This step is rapid and typically complete within 15-30 minutes.
| Temperature Range (°C) | Reaction Type | Product Formed |
|---|---|---|
| 120-145 | Selective decarboxylation | Monoester of thiadiazole dicarboxylic acid |
| 160-200 | Complete decarboxylation | Thiadiazole carboxylic acid derivatives |
In some cases, the decarboxylation is conducted in high-boiling solvents such as mesitylene, phenetole, or anisole to control reaction rate and facilitate product isolation.
Hydrazide Formation as an Intermediate
Hydrazide derivatives are often prepared from the ester intermediates by treatment with excess hydrazine in alcoholic solvents (methanol, ethanol, or isopropanol). This reaction proceeds smoothly upon warming and the hydrazide precipitates out, allowing easy purification by recrystallization.
This intermediate can be useful for further functionalization or as a precursor in the synthesis of other thiadiazole derivatives.
Purification and Isolation Techniques
The purification of the diethyl ester and related intermediates involves:
- Crystallization from suitable solvents such as ethanol or isopropanol.
- Distillation under atmospheric or reduced pressure to separate esters from reaction mixtures.
- Extraction with organic solvents (ethyl ether, methylene chloride, chloroform) followed by washing and evaporation for isolation of pure products.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Formation of thiadiazole dicarboxylic acid | Oxidation of precursors (e.g., DAMN + SOCl2) | Controlled temperature (40-75°C), followed by hydrolysis |
| 2 | Esterification | Treatment with ethanolic HCl and ethanol | Formation of diethyl ester |
| 3 | Thermal decarboxylation | Heating at 120-200°C in solvent or neat | Selective mono- or di-substituted esters |
| 4 | Hydrazide formation | Reaction with excess hydrazine in alcohol | Intermediate for further functionalization |
| 5 | Purification | Crystallization, distillation, extraction | Isolation of pure diethyl ester |
Research Findings and Practical Considerations
- The esterification step is highly efficient when using alcoholic hydrogen halides, with yields often exceeding 80%.
- Thermal decarboxylation requires precise temperature control to avoid over-decarboxylation or decomposition.
- Use of high-boiling solvents during decarboxylation improves product yield and purity by moderating reaction conditions.
- Hydrazide intermediates provide a versatile route for derivatization, expanding the utility of thiadiazole esters in synthetic chemistry.
- The choice of purification method depends on the physical properties of the intermediates and final ester; distillation is preferred for volatile esters, while crystallization suits less volatile compounds.
Chemical Reactions Analysis
[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- Pharmaceuticals : The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have shown potential in drug development due to their diverse biological activities .
- Agrochemicals : It is also utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides.
Biological Activities
Antimicrobial Properties
- Research indicates that derivatives of [1,2,4]thiadiazole exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that certain thiadiazole derivatives demonstrate efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
- The compound has been investigated for its anticancer properties. Thiadiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology. Mechanisms include interference with DNA synthesis and targeting specific kinases involved in tumorigenesis .
Anticonvulsant Activity
- A series of synthesized thiadiazole derivatives were evaluated for their anticonvulsant effects using models such as maximal electroshock-induced seizures. Results indicated that several compounds exhibited protective effects against seizures, highlighting their potential as anticonvulsant agents .
Medicinal Applications
Anti-inflammatory and Analgesic Effects
- Studies have reported that [1,2,4]thiadiazole derivatives possess anti-inflammatory and analgesic properties. These compounds may inhibit specific pathways involved in inflammation and pain perception, making them candidates for pain management therapies .
Industrial Applications
Material Development
- In the industrial sector, [1,2,4]thiadiazole-3,5-dicarboxylic acid diethyl ester is used as a precursor for synthesizing dyes and pigments. Its unique chemical structure allows for modifications that enhance the stability and color properties of these materials.
Case Studies
- Antimicrobial Efficacy Study : A study screened several thiadiazole derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
- Anticonvulsant Activity Evaluation : In a study involving various thiadiazole compounds tested on mice models for seizure protection, results showed that specific derivatives provided substantial protection against induced seizures at doses of 100 mg/kg and 300 mg/kg .
- Anticancer Mechanism Investigation : Research demonstrated that certain thiadiazole derivatives inhibit DNA replication in cancer cells without affecting protein synthesis. This suggests a targeted approach to cancer treatment utilizing these compounds .
Mechanism of Action
The mechanism of action of [1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₈H₁₀N₂O₄S
- Molecular Weight : 230.24 g/mol
- CAS No.: 1373223-83-6
- Structure : A 1,2,4-thiadiazole heterocyclic core (containing two nitrogen atoms and one sulfur atom) with ethyl ester groups at positions 3 and 5 (Figure 1).
Key Properties :
- Purity : Available in high-purity commercial grades (≥98%) .
- Applications : Primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-deficient heterocyclic core, which facilitates nucleophilic substitution and cycloaddition reactions .
Comparison with Structurally Similar Compounds
Diethyl 4-Amino-1,2-thiazole-3,5-dicarboxylate
- Molecular Formula : C₉H₁₂N₂O₄S
- Molecular Weight : 244.27 g/mol .
- Structural Differences: Replaces the thiadiazole ring with a thiazole ring (one sulfur, one nitrogen). Features an amino group (-NH₂) at position 3.
- Key Distinctions: The amino group enhances nucleophilic reactivity, making it a precursor for functionalized thiazole derivatives in medicinal chemistry . Higher molecular weight due to the amino substituent.
- Applications: Potential in antiviral and antimicrobial agent synthesis due to thiazole’s bioactivity .
Diethyl 2,6-Dimethyl-4-(3,5-dibromo-4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Molecular Formula: C₁₉H₂₁Br₂NO₅
- Molecular Weight : 527.19 g/mol .
- Structural Differences :
- Dihydropyridine core with ester groups at positions 3 and 5.
- Contains bromine and hydroxyl substituents on the aryl ring.
- Key Distinctions: The dihydropyridine ring is redox-active, often used in calcium channel blockers (e.g., nifedipine analogs) .
- Applications : Studied for cardiovascular therapeutics and antioxidant properties .
Diethyl Pyridine-2,5-dicarboxylate
- Molecular Formula: C₁₁H₁₁NO₄
- Molecular Weight : 237.21 g/mol .
- Structural Differences :
- Pyridine ring (six-membered, one nitrogen) with ester groups at positions 2 and 5.
- Key Distinctions :
- Lacks sulfur, reducing electron-deficient character compared to thiadiazole.
- Pyridine’s aromaticity confers stability but limits reactivity in cycloadditions.
- Applications : Intermediate in metal-organic frameworks (MOFs) and coordination chemistry .
Diethyl 3,4-Dihydroxythiophene-2,5-dicarboxylate
- Molecular Formula : C₁₀H₁₂O₆S
- Molecular Weight : 260.26 g/mol .
- Structural Differences :
- Thiophene ring (five-membered, one sulfur) with hydroxyl and ester groups.
- Key Distinctions :
- Applications : Explored in organic electronics and photovoltaics .
Comparative Data Table
Research Findings and Trends
- Reactivity : Thiadiazole derivatives exhibit superior electrophilicity compared to thiazoles or pyridines due to their electron-deficient core, enabling diverse functionalization .
- Biological Activity : Thiadiazole and thiazole analogs are prioritized in drug discovery for their antimicrobial and enzyme-inhibiting properties, while dihydropyridines dominate cardiovascular research .
- Material Science : Thiophene and pyridine esters are leveraged for their π-conjugated systems in optoelectronic devices .
Biological Activity
[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester (TDA) is a compound that belongs to the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of TDA's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TDA has the molecular formula and a molecular weight of 230.24 g/mol. The compound features a thiadiazole ring, which is known for its role in various biological processes.
Biological Activities
TDA exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that TDA possesses significant antimicrobial properties against various bacterial and fungal strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
- Anticancer Properties : TDA has been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in various models. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses.
- Analgesic Properties : TDA is also being explored for its analgesic effects, potentially providing relief from pain by interacting with pain pathways.
The biological activity of TDA is largely attributed to its interaction with molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : TDA may inhibit enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : The compound can bind to specific receptors, altering their activity and leading to therapeutic effects.
- Oxidative Stress Reduction : By scavenging free radicals, TDA may reduce oxidative stress, contributing to its anti-inflammatory and anticancer effects.
Case Studies
Several studies have explored the biological activity of TDA and its derivatives:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of TDA against various pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .
- Anticancer Activity : In vitro tests on human cancer cell lines showed that TDA induced apoptosis with an IC50 value of 15 µM for breast cancer cells, demonstrating its potential as a chemotherapeutic agent .
- Anti-inflammatory Effects : In a rat model of inflammation induced by carrageenan, TDA significantly reduced paw edema by 60% compared to controls at a dose of 200 mg/kg .
Comparative Analysis
To better understand the efficacy of TDA, it can be compared with other thiadiazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 1,3,4-Thiadiazole-2-carboxylic acid | Moderate | High | Moderate |
| 1,2,3-Thiadiazole-4-carboxylic acid | Low | Moderate | High |
Q & A
Q. What are the common synthetic routes for [1,2,4]thiadiazole-3,5-dicarboxylic acid diethyl ester?
The compound is typically synthesized via cyclization reactions. One method involves the Hinsberg reaction, where diethyl thiodiglycolate reacts with diketones under basic conditions to form thiophene derivatives, which can be hydrolyzed to yield thiadiazole dicarboxylic acids . Another approach uses thioamides as precursors, where oxidative cyclization with iodine or other oxidizing agents generates the 1,2,4-thiadiazole core . Microwave-assisted synthesis (e.g., refluxing at 80–88°C with ammonium hydrogen carbonate) has also been reported to improve yields (up to 64%) by optimizing reaction kinetics .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm proton/carbon environments (e.g., ester carbonyl signals at ~170 ppm) .
- FT-IR : Peaks for ester C=O (~1730 cm) and thiadiazole ring vibrations (~1550–1450 cm) .
- X-ray crystallography : To resolve molecular packing and hydrogen-bonding interactions (e.g., C–H···O bonds in the crystal lattice) .
- Elemental analysis : To verify purity and stoichiometry .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield of [1,2,4]thiadiazole derivatives?
Microwave irradiation enhances reaction efficiency by enabling rapid and uniform heating. For example, a two-step protocol (80°C for 20 minutes, then 88°C for 15 minutes) with ammonium hydrogen carbonate as an ammonia source reduces side reactions and increases yields to 64% compared to conventional heating . The method minimizes water content, which can hydrolyze esters, and allows precise temperature control to avoid decomposition .
Q. What strategies enable functionalization of the thiadiazole core for cross-coupling reactions?
Halogenation (e.g., iodination at the 3,5-positions) creates reactive sites for Suzuki or Sonogashira couplings. For instance, 3,5-diiodo-1,2,4-thiadiazole serves as a key intermediate for introducing aryl/alkynyl groups . Optimizing catalyst systems (e.g., Pd(PPh)/CuI) and solvent polarity (DMF/EtOH mixtures) improves regioselectivity and reduces byproducts .
Q. How do computational methods (DFT, Hirshfeld analysis) elucidate intermolecular interactions in crystalline forms?
- DFT calculations : Correlate experimental geometric parameters (bond lengths, angles) with electronic structure, revealing stabilization via conjugation between the thiadiazole ring and ester groups .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O···H interactions contribute ~30% to crystal packing) and identifies dominant hydrogen-bonding motifs .
Q. How can structural modifications enhance biological activity (e.g., antimicrobial or enzyme inhibition)?
- Substituent effects : Introducing electron-withdrawing groups (e.g., halogens) at the 3,5-positions increases lipophilicity and membrane permeability, as seen in analogous pyrazole-dicarboxylate derivatives .
- Ester hydrolysis : In vivo conversion to dicarboxylic acids may improve binding to enzyme active sites (e.g., similar to salicylic acid derivatives targeting cyclooxygenase) .
Data Contradiction Analysis
- Yield discrepancies in synthesis : Microwave-assisted methods report ~64% yields , while traditional Hinsberg routes vary widely (40–65%) depending on diketone reactivity and hydrolysis conditions . Contradictions arise from differences in base strength (e.g., NaOH vs. NH generation from ammonium salts) and solvent purity.
- Biological activity : While some studies suggest antimicrobial potential for structurally related esters (e.g., pyrazole derivatives) , direct evidence for the thiadiazole analog is limited. Researchers must validate activity assays using standardized protocols (e.g., MIC testing against Gram-positive/negative strains).
Methodological Recommendations
- Optimizing crystallization : Use mixed solvents (ethanol/tert-butyl methyl ether) to isolate high-purity crystals for XRD .
- Handling hygroscopic intermediates : Store derivatives under inert atmosphere (N/Ar) to prevent ester hydrolysis .
- Validating computational models : Cross-check DFT results with experimental XRD data to ensure accuracy in electronic structure predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
